1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127524
InChI: InChI=1S/C12H16BrFO/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C12H16BrFO
Molecular Weight: 275.16 g/mol

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene

CAS No.:

Cat. No.: VC18127524

Molecular Formula: C12H16BrFO

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene -

Specification

Molecular Formula C12H16BrFO
Molecular Weight 275.16 g/mol
IUPAC Name 1-(2-bromo-1-butoxyethyl)-2-fluorobenzene
Standard InChI InChI=1S/C12H16BrFO/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3
Standard InChI Key VSSCDNVTIPSSHQ-UHFFFAOYSA-N
Canonical SMILES CCCCOC(CBr)C1=CC=CC=C1F

Introduction

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is a complex organic compound featuring a benzene ring with a fluorine atom and a bromoalkyl side chain. Its molecular formula is C13H19BrO, indicating the presence of bromine, fluorine, and an ether linkage, which contribute to its unique chemical properties and potential applications in organic synthesis and pharmaceutical research.

Synthesis Methods

The synthesis of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene typically involves a nucleophilic substitution reaction. The primary method includes reacting 3-fluorobenzene with 2-bromo-1-butoxyethane in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Chemical Reactivity and Applications

The compound's reactivity is attributed to its bromo and fluoro substituents. It can undergo various chemical transformations, including reductions with sodium borohydride and oxidations with potassium permanganate or chromic acid. These properties make it valuable in both academic research and industrial applications.

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium borohydrideControlled temperature and solvent
OxidationPotassium permanganate or chromic acidSpecific temperature and solvent

Potential Applications

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene has potential applications in organic synthesis and pharmaceutical research due to its reactivity and structural complexity. Its interactions with biological systems and other chemicals are areas of ongoing research to understand its safety profile and potential uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene, each with unique properties:

Compound NameMolecular FormulaNotable Features
1-Bromo-2-fluorobenzeneC6H4BrFSimple aryl halide, used in organic synthesis
4-Bromo-1-dimethoxymethyl-2-fluorobenzeneC9H10BrFO2Contains dimethoxymethyl group; more complex
1-Bromo-4-fluorobenzeneC6H4BrFSimilar aryl structure; used in agrochemicals

The uniqueness of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene lies in its combination of bromo and fluoro substituents along with an ether linkage, making it versatile for further chemical transformations and applications.

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